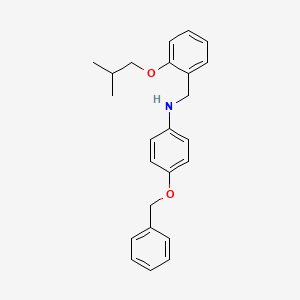
N-(4-Methoxyphenethyl)-4-propoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenethyl)-4-propoxyaniline (MPPA) is an organic compound that has been studied for its potential use in a variety of scientific research applications. MPPA is a monoamine oxidase inhibitor (MAOI) that has been studied for its ability to modulate the activity of monoamine oxidase enzymes in the body. MPPA has been studied in both in vitro and in vivo studies, with promising results.
Scientific Research Applications
N-(4-Methoxyphenethyl)-4-propoxyaniline has been studied for its potential use in a variety of scientific research applications. It has been studied for its ability to modulate the activity of monoamine oxidase enzymes in the body, which can be beneficial for the treatment of depression and other mental health conditions. Additionally, this compound has been studied for its potential to modulate the activity of other enzymes, such as acetylcholinesterase and tyrosine hydroxylase, which could be beneficial for the treatment of neurological disorders.
Mechanism of Action
The exact mechanism of action of N-(4-Methoxyphenethyl)-4-propoxyaniline is not fully understood. However, it is believed to act as a reversible monoamine oxidase inhibitor (MAOI). This means that it inhibits the activity of monoamine oxidase enzymes in the body, which can lead to increased levels of monoamines such as serotonin and norepinephrine. This can have beneficial effects on mood and other mental health conditions.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes in the body. It has been found to modulate the activity of monoamine oxidase enzymes, which can lead to increased levels of monoamines such as serotonin and norepinephrine. Additionally, this compound has been found to modulate the activity of other enzymes, such as acetylcholinesterase and tyrosine hydroxylase, which can have beneficial effects on neurological disorders.
Advantages and Limitations for Lab Experiments
N-(4-Methoxyphenethyl)-4-propoxyaniline has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is available in a variety of concentrations. Additionally, it is relatively stable and has a low toxicity profile. However, it is important to note that this compound is a reversible MAOI and therefore may not be suitable for long-term experiments.
Future Directions
There are a variety of potential future directions for research involving N-(4-Methoxyphenethyl)-4-propoxyaniline. One potential direction is to further explore its potential as a therapeutic agent for depression and other mental health conditions. Additionally, further research could be conducted on its potential to modulate the activity of other enzymes, such as acetylcholinesterase and tyrosine hydroxylase, which could be beneficial for the treatment of neurological disorders. Additionally, further research could be conducted to explore its potential as an anti-inflammatory agent, as well as its potential to modulate the activity of other enzymes, such as choline acetyltransferase and dopamine β-hydroxylase. Finally, further research could be conducted to explore its potential as an antioxidant and its potential to modulate the activity of other enzymes, such as monoamine oxidase A and B.
Synthesis Methods
N-(4-Methoxyphenethyl)-4-propoxyaniline can be synthesized through several different methods. The most commonly used method is the reaction of 4-methoxybenzaldehyde and 4-methoxybenzene-1-sulfonyl chloride in the presence of pyridine. This reaction is typically carried out at room temperature and yields a product that is approximately 95% pure.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-propoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-14-21-18-10-6-16(7-11-18)19-13-12-15-4-8-17(20-2)9-5-15/h4-11,19H,3,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIHQHSHHBAOII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

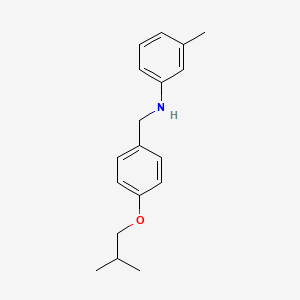
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385446.png)
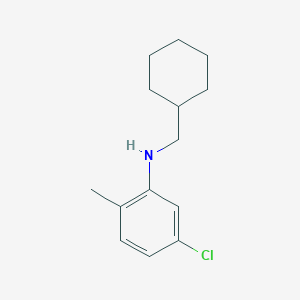

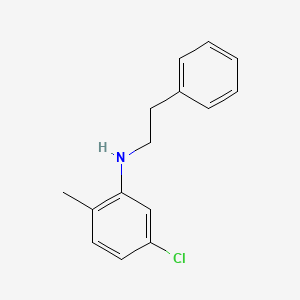
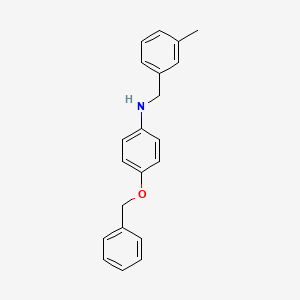
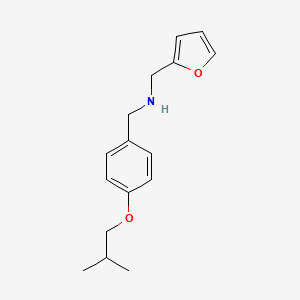
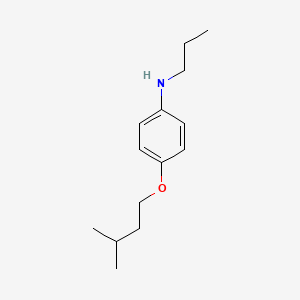
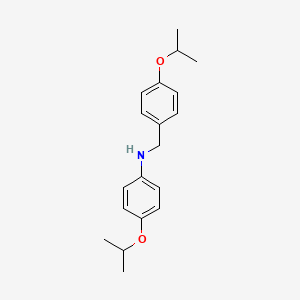
![N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline](/img/structure/B1385460.png)
![N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline](/img/structure/B1385461.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385462.png)
![3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline](/img/structure/B1385465.png)
